molecular formula C20H30N2O3 B7632957 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone

2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone

Cat. No. B7632957
M. Wt: 346.5 g/mol
InChI Key: PFLPWYSNWBSSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone, also known as UWA-101, is a novel compound that has been developed for medicinal purposes. It is a potent and selective inhibitor of the dopamine transporter (DAT), which plays a crucial role in the regulation of dopamine levels in the brain. UWA-101 has shown promising results in preclinical studies and has the potential to be used in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone acts as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased signaling has been associated with the therapeutic effects of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone has been shown to have several biochemical and physiological effects. It increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased signaling has been associated with the therapeutic effects of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone in various neurological and psychiatric disorders. 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone has also been found to increase the levels of norepinephrine and serotonin in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone is its selectivity for the dopamine transporter. This selectivity reduces the risk of off-target effects and increases the safety of the compound. 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone has also shown good pharmacokinetic properties, including good brain penetration and a long half-life. However, one of the limitations of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone is its relatively low potency compared to other DAT inhibitors. This may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the research and development of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone. One area of interest is the use of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone in the treatment of cocaine addiction. Further studies are needed to determine the optimal dosing and treatment regimens for 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone in this application. Another potential future direction is the use of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone in the treatment of depression. Preclinical studies have shown promising results, and further studies are needed to determine the efficacy and safety of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone in humans. Finally, 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone may have potential applications in the treatment of other neurological and psychiatric disorders, such as ADHD and Parkinson's disease. Further studies are needed to explore these potential applications.

Synthesis Methods

The synthesis of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone involves several steps, including the reaction of 2,4-dimethoxybenzyl chloride with piperidine, followed by the reaction of the resulting compound with pyrrolidine and then with ethyl chloroformate. The final product is obtained after purification through column chromatography. The synthesis of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing cocaine self-administration in rats, indicating its potential use in the treatment of cocaine addiction. 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone has also been found to be effective in reducing the symptoms of attention deficit hyperactivity disorder (ADHD) in animal models. In addition, 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone has shown promise in the treatment of Parkinson's disease and depression.

properties

IUPAC Name

2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-18-6-5-17(19(14-18)25-2)15-21-11-7-16(8-12-21)13-20(23)22-9-3-4-10-22/h5-6,14,16H,3-4,7-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLPWYSNWBSSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)CC(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone

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